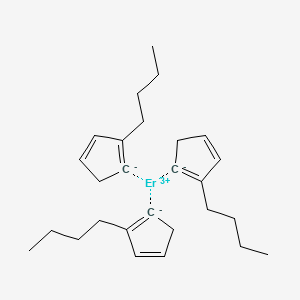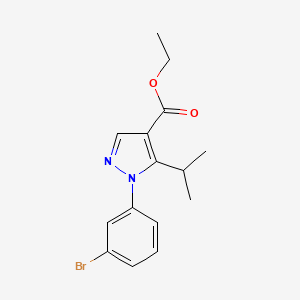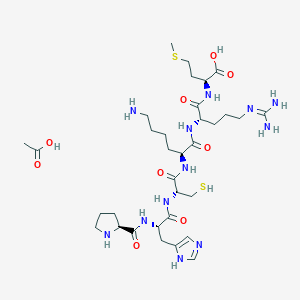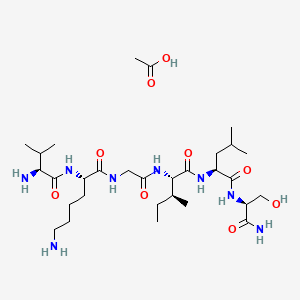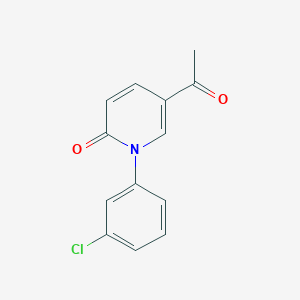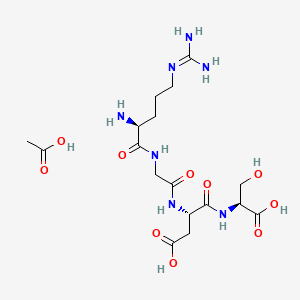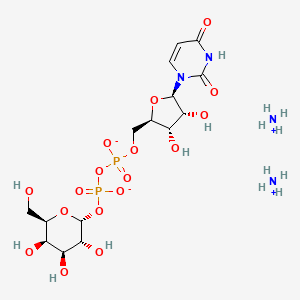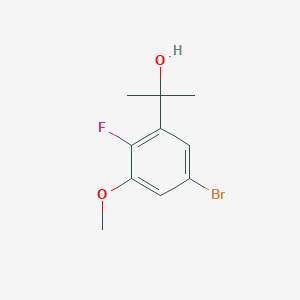![molecular formula C42H50N5O9P B14766643 3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14766643.png)
3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features multiple functional groups, including methoxyphenyl, dioxopyrimidinyl, and phosphanyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the dioxopyrimidinyl group: This step may involve the reaction of the bicyclic core with a suitable pyrimidine derivative under acidic or basic conditions.
Attachment of the methoxyphenyl groups: The methoxyphenyl groups can be introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.
Formation of the phosphanyl group: The phosphanyl group can be introduced through a reaction with a phosphine derivative under controlled conditions.
Final assembly: The final compound is assembled through a series of coupling reactions, purification steps, and characterization techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield, purity, and cost-effectiveness. This may involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without compromising the yield or purity.
Optimization of reaction conditions: Fine-tuning the temperature, pressure, and concentration of reagents to maximize efficiency.
Purification techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The dioxopyrimidinyl group can be reduced to form dihydropyrimidine derivatives.
Substitution: The phosphanyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted phosphanyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Medicine
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or interfering with nucleic acid function. The pathways involved would depend on the specific biological target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a bicyclic core. This unique structure imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C42H50N5O9P |
|---|---|
Molekulargewicht |
799.8 g/mol |
IUPAC-Name |
3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H50N5O9P/c1-27(2)47(28(3)4)57(54-24-12-23-43)56-36-35-38(46-25-29(5)37(48)44-40(46)50)55-41(36,39(49)45(35)6)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-7)20-16-31)32-17-21-34(52-8)22-18-32/h9-11,13-22,25,27-28,35-36,38H,12,24,26H2,1-8H3,(H,44,48,50)/t35-,36+,38-,41-,57?/m1/s1 |
InChI-Schlüssel |
ZRJVUDLMISMJKU-MTFHNKLUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(C(=O)N3C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(C(=O)N3C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


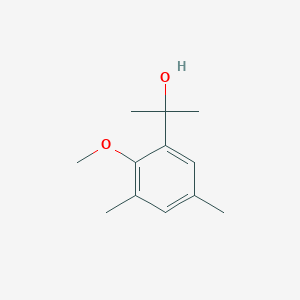
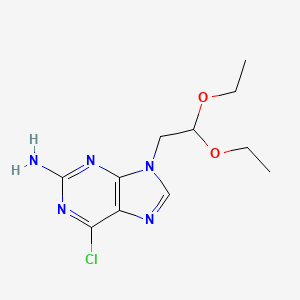
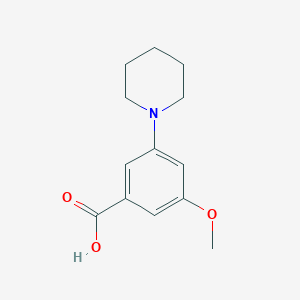
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
